3-hydrazinyl-5-methylpyridine dihydrochloride
Description
3-Hydrazinyl-5-methylpyridine (B8269776) dihydrochloride (B599025) is an organic salt with the molecular formula C₆H₁₁Cl₂N₃. nih.gov It is the dihydrochloride salt of the parent compound, (5-methylpyridin-3-yl)hydrazine. uni.lu The presence of the dihydrochloride form indicates that the basic nitrogen centers in the molecule, specifically the pyridine (B92270) ring nitrogen and the hydrazine (B178648) nitrogens, are protonated. This salt form often enhances the stability and solubility of the compound, particularly in aqueous media.
Chemical Properties of 3-Hydrazinyl-5-methylpyridine Dihydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁Cl₂N₃ |
| Molecular Weight | 196.07 g/mol |
| IUPAC Name | (5-methylpyridin-3-yl)hydrazine;dihydrochloride |
| CAS Number | 1035173-64-8 |
The chemical behavior of this compound is fundamentally derived from its constituent parts: the hydrazine moiety and the pyridine ring.
Hydrazine Chemistry: Hydrazine (N₂H₄) is a highly reactive and versatile chemical known for its strong reducing properties and its utility as a nucleophile in organic reactions. mdpi.com The nitrogen-nitrogen single bond and the lone pairs of electrons on the nitrogen atoms are key to its reactivity. Hydrazine and its derivatives are widely used in the synthesis of a variety of heterocyclic compounds, such as pyrazoles and pyridazines, through condensation reactions with dicarbonyl compounds. researchgate.net The basicity of hydrazine allows it to form salts with acids.
Pyridine Chemistry: Pyridine (C₅H₅N) is a six-membered aromatic heterocycle that is structurally related to benzene (B151609), with one CH group replaced by a nitrogen atom. This nitrogen atom imparts basicity to the ring and influences its reactivity. nih.gov The pyridine scaffold is a common feature in many biologically active compounds, including pharmaceuticals and natural products. The electronic nature of the pyridine ring can be modulated by the presence of substituents, which in turn affects its chemical properties and biological activity. 3,5-disubstituted pyridines, in particular, have been investigated for their potential as antimicrobial and antitubercular agents. nih.govtandfonline.com
The combination of these two moieties in 3-hydrazinyl-5-methylpyridine results in a molecule with a unique set of properties. The hydrazine group attached to the pyridine ring can act as a potent nucleophile, while the pyridine ring itself provides a stable aromatic core that can be further functionalized.
The hydrazinyl-pyridine scaffold is a valuable building block in the design and synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of both a nucleophilic hydrazine group and an aromatic pyridine ring allows for a wide range of chemical transformations.
In Organic Synthesis: Hydrazinyl-pyridines serve as key intermediates in the synthesis of various heterocyclic systems. For example, the hydrazine moiety can readily react with carbonyl compounds to form hydrazones, which can then be cyclized to generate a variety of five- and six-membered rings. researchgate.net A plausible synthetic route to 3-hydrazinyl-5-methylpyridine could involve the nucleophilic aromatic substitution (SNAr) of a suitable leaving group (such as a halogen) on a 3-substituted-5-methylpyridine with hydrazine. acs.org For instance, the reaction of 3-chloro-5-methylpyridine (B97143) with hydrazine hydrate (B1144303) could yield the desired product.
In Drug Design and Medicinal Chemistry: The hydrazinyl-pyridine moiety is recognized for its role in the development of bioactive compounds. The ability of the pyridine ring to participate in hydrogen bonding and other non-covalent interactions, combined with the reactive potential of the hydrazine group, makes this scaffold attractive for designing molecules that can interact with biological targets. nih.gov Derivatives of hydrazinyl-pyridines have been explored for various therapeutic applications, demonstrating the versatility of this structural motif in drug discovery. nih.govmdpi.com
Structure
3D Structure of Parent
Properties
CAS No. |
2613384-40-8 |
|---|---|
Molecular Formula |
C6H11Cl2N3 |
Molecular Weight |
196.07 g/mol |
IUPAC Name |
(5-methylpyridin-3-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5-2-6(9-7)4-8-3-5;;/h2-4,9H,7H2,1H3;2*1H |
InChI Key |
ZDYGMHDRQBVNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)NN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization
Synthesis of Key Pyridine (B92270) Precursors
The efficient synthesis of 3-hydrazinyl-5-methylpyridine (B8269776) dihydrochloride (B599025) is critically dependent on the availability of appropriately substituted pyridine precursors, namely 3-halo-5-methylpyridines. The construction of this intermediate involves carefully orchestrated halogenation and methylation strategies.
Halogenation Strategies
The introduction of a halogen atom at the 3-position of the pyridine ring is a crucial step. The choice of halogenating agent and reaction conditions is paramount to achieving the desired regioselectivity and yield.
A prominent method for the synthesis of 3-bromo-5-methylpyridine (B130446) involves a Sandmeyer-type reaction starting from 3-amino-5-methylpyridine. patsnap.com This classical transformation proceeds via the diazotization of the amino group with a nitrite (B80452) source in an acidic medium, followed by decomposition of the resulting diazonium salt in the presence of a copper(I) bromide catalyst. This method is advantageous due to the ready availability of the starting amine and the generally high yields and selectivity of the Sandmeyer reaction. wikipedia.org
Another innovative approach for the 3-selective halogenation of pyridines that avoids the need for a pre-installed amino group is the use of Zincke imine intermediates. chemrxiv.orgnsf.govnih.gov This strategy involves the ring-opening of the pyridine with a suitable amine to form an acyclic intermediate, which then undergoes regioselective halogenation. Subsequent ring-closure regenerates the aromatic pyridine ring, now functionalized at the 3-position. This method offers a powerful alternative for substrates where the corresponding amine is not readily accessible.
Direct halogenation of 3-picoline (3-methylpyridine) is often challenging due to the deactivating effect of the nitrogen atom, which can lead to low yields and mixtures of products. However, specific conditions can be employed to favor the desired isomer. For instance, the chlorination of pyridone, a derivative of pyridine, in the presence of a Lewis acid catalyst like ferric chloride, has been shown to produce a mixture of 2-chloro-5-methylpyridine (B98176) and 2,3-dichloro-5-methylpyridine, with the former being the major product under optimized conditions. patsnap.com
| Strategy | Reagents | Key Features | Typical Yields |
| Sandmeyer Reaction | 3-amino-5-methylpyridine, NaNO₂, HBr, CuBr | Starts from the corresponding amine; good regioselectivity. patsnap.com | High |
| Zincke Imine Intermediate | Pyridine, Dibenzylamine, Tf₂O, NIS/NBS | 3-selective halogenation of the pyridine C-H bond; mild conditions. chemrxiv.orgnsf.govnih.gov | Moderate to High |
| Direct Chlorination | Pyridone, Chlorine, Ferric Chloride, Toluene (B28343) | Can produce a mixture of isomers; yield of the desired product is condition-dependent. patsnap.com | Variable |
Introduction of Methyl Group at Position 5
The regioselective introduction of a methyl group at the 5-position of the pyridine ring is another critical aspect of the precursor synthesis. Several methodologies have been developed to achieve this transformation.
One effective route begins with a nucleophilic aromatic substitution on a di-substituted pyridine. For instance, the reaction of 3-nitro-5-chloropyridine with diethyl malonate in the presence of a base, followed by decarboxylation, yields 3-nitro-5-methylpyridine. patsnap.com The nitro group can then be reduced to an amino group, providing the precursor for the aforementioned Sandmeyer reaction.
Catalytic methods have also been explored for the methylation of pyridines. A rhodium-catalyzed approach utilizes methanol (B129727) and formaldehyde (B43269) as the methylating agents in a process related to hydrogen borrowing. nih.gov This method allows for the direct C-H methylation of pyridines at the C-3 and C-5 positions. Another patented process describes the selective methylation of pyridines at the alpha-position to the nitrogen using a nickel-nickel oxide catalyst and an organic compound capable of generating methyl radicals. google.com While this particular patent focuses on alpha-methylation, it highlights the potential of catalytic strategies in pyridine functionalization.
| Method | Starting Material | Reagents | Key Features |
| Condensation and Decarboxylation | 3-nitro-5-chloropyridine | Diethyl malonate, Base | Builds the methyl group from a malonate precursor; multi-step process. patsnap.com |
| Rhodium-Catalyzed C-H Methylation | Pyridine derivative | Methanol, Formaldehyde, Rh catalyst | Direct methylation of C-H bonds; potential for C-3/C-5 selectivity. nih.gov |
| Nickel-Catalyzed Methylation | Pyridine derivative | Methyl radical source, Ni/NiO catalyst | Primarily targets the alpha-position but demonstrates catalytic methylation potential. google.com |
Hydrazinylation Reactions
Once the 3-halo-5-methylpyridine precursor is obtained, the subsequent step involves the introduction of the hydrazine (B178648) moiety. This can be accomplished through either nucleophilic aromatic substitution or catalytic coupling reactions.
Nucleophilic Aromatic Substitution Approaches
The direct reaction of a 3-halo-5-methylpyridine with hydrazine or hydrazine hydrate (B1144303) is a common method for synthesizing 3-hydrazinyl-5-methylpyridine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the 2- and 4-positions. However, with appropriate reaction conditions, substitution at the 3-position can be achieved.
The reactivity of the halogen in the SNAr reaction generally follows the trend I > Br > Cl > F. The choice of solvent is also crucial, with polar aprotic solvents often favoring the reaction. The presence of a base can be used to neutralize the hydrogen halide formed during the reaction.
Catalytic Hydrazine Introduction
In recent years, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds. The coupling of aryl halides with hydrazine or protected hydrazine derivatives offers a catalytic route to arylhydrazines. These reactions typically employ a palladium catalyst in combination with a suitable phosphine (B1218219) ligand.
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the hydrazine. Subsequent deprotonation and reductive elimination afford the arylhydrazine product and regenerate the active palladium(0) catalyst. This method can be advantageous for less reactive aryl chlorides and can often be performed under milder conditions than traditional SNAr reactions.
A study on the catalytic amination of 2-substituted pyridines with hydrazine derivatives using palladium catalysts and chelating phosphine ligands has demonstrated the feasibility of this approach for pyridine substrates. nih.gov
Optimization of Reaction Conditions (Temperature, Solvents, Catalysts)
The efficiency of the hydrazinylation reaction is highly dependent on the optimization of various parameters.
For nucleophilic aromatic substitution , the temperature is a critical factor. Higher temperatures generally increase the reaction rate, but can also lead to the formation of side products. The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Common solvents include alcohols, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).
In the case of catalytic hydrazination , the selection of the palladium precursor, the phosphine ligand, and the base is crucial for achieving high yields and selectivity. Different ligands can have a significant impact on the catalytic activity and the scope of the reaction. The reaction temperature and time also need to be carefully controlled to ensure complete conversion and minimize catalyst decomposition.
| Parameter | Nucleophilic Aromatic Substitution | Catalytic Hydrazination |
| Temperature | Typically elevated to overcome activation energy. | Generally milder conditions compared to SNAr. |
| Solvents | Polar aprotic solvents (e.g., DMF, DMSO) are often effective. | Aprotic solvents such as toluene or dioxane are commonly used. |
| Catalysts | Not applicable (direct reaction). | Palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands. |
| Base | Can be used to scavenge the generated acid. | Essential for the catalytic cycle (e.g., NaOtBu, K₂CO₃). |
Formation of Dihydrochloride Salt
The conversion of 3-hydrazinyl-5-methylpyridine to its dihydrochloride salt is a critical step that enhances the compound's stability and solubility in aqueous media. This transformation is typically achieved by treating a solution of the free base with an excess of hydrochloric acid.
The reaction involves the protonation of the two basic nitrogen atoms in the 3-hydrazinyl-5-methylpyridine molecule: the pyridine ring nitrogen and the terminal nitrogen of the hydrazinyl group. The use of two equivalents of hydrochloric acid ensures the formation of the stable dihydrochloride salt.
A general procedure for the formation of the dihydrochloride salt is as follows:
The synthesized 3-hydrazinyl-5-methylpyridine free base is dissolved in a suitable organic solvent, such as diethyl ether, ethanol (B145695), or isopropanol.
A solution of hydrogen chloride (HCl) in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the free base at a controlled temperature, typically between 0 and 25 °C.
The dihydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.
The resulting solid is collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting materials or byproducts, and then dried under vacuum to yield the final 3-hydrazinyl-5-methylpyridine dihydrochloride.
The choice of solvent is crucial for obtaining a crystalline product with high purity. Ethereal solvents are often preferred as they facilitate the precipitation of the hydrochloride salt.
| Parameter | Condition | Rationale |
| Solvent | Diethyl ether, Isopropanol | Good solubility for the free base, poor solubility for the salt, facilitating precipitation. |
| Reagent | HCl in a compatible solvent | Controlled addition and stoichiometry. |
| Temperature | 0-25 °C | To control the reaction rate and precipitation. |
| Stoichiometry | > 2 equivalents of HCl | To ensure complete conversion to the dihydrochloride salt. |
Purification Techniques for Isolation and Characterization
The purity of this compound is paramount for its subsequent applications. A combination of crystallization and chromatographic methods is often employed to achieve the desired level of purity.
Crystallization and Recrystallization Protocols
Crystallization is a fundamental technique for the purification of solid organic compounds. For this compound, recrystallization from a suitable solvent system can effectively remove impurities.
The selection of an appropriate solvent or solvent mixture is the most critical aspect of a successful recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For polar, salt-like compounds such as pyridinium (B92312) chlorides, polar protic solvents or mixtures are often effective.
A typical recrystallization protocol involves:
Dissolving the crude this compound in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water, methanol/diethyl ether).
Filtering the hot solution to remove any insoluble impurities.
Allowing the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
Collecting the purified crystals by filtration.
Washing the crystals with a small volume of the cold recrystallization solvent.
Drying the crystals under vacuum.
| Solvent System | Rationale |
| Ethanol/Water | Good for dissolving the polar salt at elevated temperatures. |
| Methanol/Diethyl Ether | The addition of a less polar solvent like diethyl ether can induce precipitation. |
| Isopropanol | A single solvent that may provide the desired solubility profile. |
Chromatographic Separation Methods
Chromatographic techniques are powerful tools for the purification of organic compounds, especially when dealing with complex mixtures or closely related impurities. For a polar compound like this compound, both flash chromatography and High-Performance Liquid Chromatography (HPLC) can be utilized, though HPLC is generally preferred for achieving very high purity.
Flash Chromatography:
Flash chromatography on silica (B1680970) gel can be challenging for highly polar and water-soluble salts. However, by using a polar mobile phase, it can sometimes be employed for a preliminary purification step. A common practice for such compounds is to add a small amount of an amine, like triethylamine, to the eluent to prevent streaking on the acidic silica gel.
| Stationary Phase | Mobile Phase System |
| Silica Gel | Dichloromethane/Methanol with 0.1% Triethylamine |
| Alumina (basic or neutral) | Ethyl Acetate/Methanol |
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a highly effective method for the purification of polar heterocyclic compounds. Due to the ionic nature of the dihydrochloride salt, ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC) can be particularly effective.
For reversed-phase HPLC, a C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution for basic compounds like pyridines.
| Parameter | Condition |
| Column | Reversed-phase C18 or HILIC |
| Mobile Phase A | Water with 0.1% TFA or Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or Formic Acid |
| Gradient | A gradient from low to high percentage of Mobile Phase B |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
The collected fractions containing the pure product are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Chemical Reactivity and Transformational Chemistry
Nucleophilic Character of the Hydrazinyl Group
The hydrazinyl group is a potent nucleophile due to the presence of lone pairs of electrons on its two adjacent nitrogen atoms. The terminal nitrogen (-NH2) is generally the more nucleophilic center and is responsible for initiating most of the reactions. The nucleophilicity of the hydrazinyl group in pyridyl systems is influenced by the electronic properties of the pyridine (B92270) ring. The position of the hydrazinyl group and the presence of other substituents on the ring can either enhance or diminish its nucleophilic character.
Condensation Reactions and Schiff Base Formation
A hallmark reaction of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones, which are a class of Schiff bases. This reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the stable C=N double bond of the hydrazone.
For 3-hydrazinyl-5-methylpyridine (B8269776) dihydrochloride (B599025), it is expected to react readily with a variety of aldehydes and ketones to form the corresponding (5-methylpyridin-3-yl)hydrazones. The reaction is typically acid-catalyzed, and the dihydrochloride form of the starting material may necessitate the use of a base to liberate the free hydrazine (B178648) for efficient reaction.
Table 1: Representative Condensation Reactions of Hydrazinopyridines with Carbonyl Compounds (Analogous Systems)
| Hydrazinopyridine Reactant | Carbonyl Reactant | Product | Reference |
| 2-Hydrazinopyridine | Substituted Benzaldehydes | 2-(2-Arylidenehydrazinyl)pyridines | nih.gov |
| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Benzaldehyde | 3-(2-Benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazine | |
| (Z)-3-hydrazineylideneindolin-2-one | 2-Hydroxybenzaldehyde | (Z)-3-((E)-2-Hydroxybenzylidene)hydrazineylidene)indolin-2-one | mdpi.com |
Cyclization Reactions for Novel Heterocyclic Architectures
The bifunctional nature of the hydrazinyl group, coupled with the pyridine scaffold, makes 3-hydrazinyl-5-methylpyridine a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often proceed through an initial condensation or addition step, followed by an intramolecular cyclization.
Synthesis of Fused Pyridine Systems
One of the most significant applications of hydrazinopyridines in synthetic chemistry is the construction of pyrazolo[3,4-b]pyridines. These bicyclic systems are formed by reacting a 3-hydrazinopyridine with a 1,3-dicarbonyl compound or its synthetic equivalent. The reaction sequence typically involves the condensation of the hydrazinyl group with one of the carbonyl groups, followed by cyclization and dehydration.
For instance, the reaction of a 3-hydrazinopyridine with a β-ketoester would be expected to yield a pyrazolopyridinone. The specific regioisomer formed would depend on the reaction conditions and the nature of the substituents on both reactants.
Another important class of fused heterocycles accessible from hydrazinopyridines are the triazolo[4,3-a]pyridines. These are typically synthesized from 2-hydrazinopyridines and a one-carbon synthon, such as an aldehyde followed by oxidation, or an orthoester. While the starting material in this case is a 2-hydrazinopyridine, similar principles of cyclization can be envisioned for 3-hydrazinopyridine derivatives, which would lead to the isomeric triazolo[4,3-c]pyridine system.
Table 2: Synthesis of Fused Pyridine Systems from Hydrazinopyridines (Analogous Systems)
| Hydrazinopyridine Reactant | Reagent(s) | Fused Heterocycle Product | Reference |
| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Benzoylacetone | Pyrazolo[3,4-b]pyridine derivative | arkat-usa.org |
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones / ZrCl4 | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |
| 2-Hydrazinopyridines | α-Keto acids / KI, TBHP | 1,2,4-Triazolo[4,3-a]pyridines | rsc.orgmdpi.com |
| 2-Hydrazinopyridine | Aldehydes / I2 | 1,2,4-Triazolo[4,3-a]pyridines | nih.gov |
Generation of Polycyclic Compounds
The fused heterocyclic systems generated from 3-hydrazinyl-5-methylpyridine can serve as scaffolds for the construction of more complex polycyclic architectures. By incorporating reactive functional groups into the fused pyridine system, further annulation reactions can be performed.
For example, a pyrazolo[3,4-b]pyridine with a suitably positioned amino or carboxyl group can be used as a building block for the synthesis of tri- or tetracyclic compounds. The synthesis of polycyclic pyrazolo[3,4-d]pyrimidines has been reported, demonstrating the utility of the pyrazolopyrimidine core in constructing more complex structures. nih.gov Although this example starts from a pyrimidine, the principle of building upon a fused pyrazole (B372694) system is analogous. Research has shown that pyrazolopyridine derivatives can be utilized in the synthesis of pyridothienopyrimidines and other polycyclic systems. researchgate.net
Oxidation-Reduction Pathways
The hydrazinyl group is susceptible to both oxidation and reduction, providing pathways to a variety of other functional groups and molecular structures.
Oxidative Transformations
The oxidation of hydrazines can lead to a range of products depending on the oxidant and the reaction conditions. Mild oxidation of arylhydrazines can yield diazenes (azo compounds), which are characterized by the -N=N- functional group. A variety of reagents, including potassium permanganate, meta-chloroperoxybenzoic acid (m-CPBA), and catalytic systems with molecular oxygen, have been employed for this transformation. rsc.orgresearchgate.netrsc.org
The oxidation of hydrazinopyridines can also be a key step in cyclization reactions. For example, the synthesis of 1,2,4-triazolo[4,3-a]pyridines from 2-hydrazinopyridines and aldehydes often involves an in situ oxidation of the initially formed hydrazone intermediate to induce cyclization. nih.gov This process is referred to as oxidative cyclization.
Table 3: Oxidative Transformations of Hydrazine Derivatives (Analogous Systems)
| Hydrazine Reactant | Oxidizing Agent(s) | Product Type | Reference |
| Arylhydrazides | NaNO2, HNO3, O2 | Azo compounds | rsc.org |
| Hydrazobenzenes | tert-Butyl nitrite (B80452) | Azo compounds | acs.org |
| Hydrazides | Cu(II)-oxazoline, air | Azo intermediates | arkat-usa.org |
| Hydrazines | Trichloroisocyanuric acid (TCCA) | Azo compounds | organic-chemistry.org |
| 2-Hydrazinopyridine and α-Keto acid | KI / TBHP | 1,2,4-Triazolo[4,3-a]pyridine (via oxidative cyclization) | rsc.orgmdpi.com |
Reductive Modifications
The hydrazinyl group of 3-hydrazinyl-5-methylpyridine is susceptible to reductive cleavage of the nitrogen-nitrogen bond. This transformation is a valuable synthetic route to the corresponding amino-substituted pyridine. Various reducing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups.
One common method for the reductive cleavage of hydrazines is catalytic hydrogenation. While specific studies on 3-hydrazinyl-5-methylpyridine are not extensively documented in the public domain, the general principles of hydrazine reduction are applicable. Catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This process effectively cleaves the N-N bond to yield the corresponding primary amine. For 3-hydrazinyl-5-methylpyridine, this reaction would produce 3-amino-5-methylpyridine. The general transformation is depicted below:
Reaction Scheme: Catalytic Hydrogenation of a Hydrazinylpyridine
R-NHNH2 + H2 --(Catalyst)--> R-NH2 + NH3
Where R represents the 5-methylpyridin-3-yl group.
Alternative reducing agents for the N-N bond cleavage include dissolving metal reductions, such as sodium in liquid ammonia, or the use of metal salts like titanium(III) chloride. These methods provide alternative pathways to the amine product and can be advantageous in cases where catalytic hydrogenation is not suitable.
It is important to note that under certain reductive conditions, the pyridine ring itself can be reduced. For instance, catalytic hydrogenation under more forcing conditions (higher pressure and temperature) can lead to the saturation of the pyridine ring, yielding a piperidine (B6355638) derivative. The selectivity of the reduction—cleavage of the hydrazinyl group versus reduction of the pyridine ring—can be controlled by the choice of catalyst, solvent, and reaction conditions.
Derivatization Strategies via the Pyridine Ring
The pyridine ring of 3-hydrazinyl-5-methylpyridine dihydrochloride, while generally less reactive than benzene (B151609) towards electrophilic attack, can still undergo various derivatization reactions. The presence of the methyl and hydrazinyl substituents influences the regioselectivity and reactivity of these transformations.
Electrophilic Aromatic Substitution (if applicable)
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. When EAS does occur, it typically proceeds at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.
In 3-hydrazinyl-5-methylpyridine, the existing substituents play a crucial role in directing further substitution. The methyl group at the 5-position is an activating, ortho-, para-directing group. The hydrazinyl group at the 3-position is also generally considered an activating, ortho-, para-directing group. However, under the strongly acidic conditions often required for EAS reactions like nitration or sulfonation, the hydrazinyl group and the pyridine nitrogen will be protonated. This protonation significantly deactivates the ring, making EAS even more challenging.
If electrophilic substitution were to occur, the directing effects of the existing groups would favor substitution at the 2-, 4-, and 6-positions. Steric hindrance from the adjacent substituents would likely influence the final product distribution. For instance, nitration, if achievable, would likely require harsh conditions, such as the use of fuming sulfuric acid and nitric acid at elevated temperatures.
Halogenation of the pyridine ring is also a potential derivatization pathway. While direct halogenation of pyridines can be difficult, alternative methods exist. For example, a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates has been developed for the 3-selective halogenation of pyridines. Such a strategy could potentially be adapted for 3-hydrazinyl-5-methylpyridine, although the reactivity of the hydrazinyl group under these conditions would need to be considered.
Cross-Coupling Reactions at Pyridine Core (if applicable)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to pyridine derivatives. To utilize these reactions, the pyridine ring must first be functionalized with a suitable group, typically a halogen (e.g., Br, I) or a triflate. Assuming a halogenated derivative of 3-hydrazinyl-5-methylpyridine is available (e.g., 3-bromo-5-methylpyridine (B130446), which could then be converted to the hydrazinyl derivative, or direct halogenation of the target compound if feasible), a variety of cross-coupling reactions could be employed.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. A hypothetical Suzuki coupling of a 2-, 4-, or 6-halo-3-hydrazinyl-5-methylpyridine with an aryl or vinyl boronic acid would yield a biaryl or vinyl-substituted pyridine derivative, respectively. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The Suzuki coupling of the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) has been reported, demonstrating the feasibility of this approach on a similar scaffold.
Heck-Mizoroki Reaction: This reaction involves the coupling of an organohalide with an alkene. A halogenated 3-hydrazinyl-5-methylpyridine could potentially undergo a Heck reaction with various alkenes to introduce an alkenyl substituent onto the pyridine ring.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a valuable method for the synthesis of arylalkynes. A halo-substituted 3-hydrazinyl-5-methylpyridine could be coupled with a terminal alkyne under palladium-copper catalysis to introduce an alkynyl group. Sonogashira couplings of 2-amino-3-bromopyridines have been successfully demonstrated, suggesting this transformation could be applied to analogous hydrazinylpyridines.
Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds. While the target molecule already contains a nitrogen substituent, this reaction could be used to further functionalize a halogenated precursor by introducing a variety of amino groups.
The applicability of these cross-coupling reactions would depend on the successful synthesis of a suitable halogenated or triflated derivative of 3-hydrazinyl-5-methylpyridine and the compatibility of the hydrazinyl group with the reaction conditions. The data in the table below summarizes the potential cross-coupling partners for a hypothetical halo-substituted 5-methylpyridin-3-yl core.
| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Potential Product Type |
| Suzuki-Miyaura | Organoboronic acid/ester | C-C | Aryl/Vinyl-substituted pyridine |
| Heck-Mizoroki | Alkene | C-C | Alkenyl-substituted pyridine |
| Sonogashira | Terminal Alkyne | C-C | Alkynyl-substituted pyridine |
| Buchwald-Hartwig | Amine | C-N | Amino-substituted pyridine |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-hydrazinyl-5-methylpyridine (B8269776) dihydrochloride (B599025), a complete NMR analysis would involve one- and two-dimensional experiments to unequivocally assign the proton and carbon signals and to establish the connectivity of the molecule.
Proton NMR (¹H NMR) Analysis
A ¹H NMR spectrum of 3-hydrazinyl-5-methylpyridine dihydrochloride would be expected to show distinct signals for each chemically non-equivalent proton in the molecule. The spectrum would provide key information based on chemical shift (δ), integration, and signal splitting (multiplicity).
Expected ¹H NMR Data (Hypothetical):
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| Pyridine (B92270) H2 | Highly deshielded | Singlet or narrow doublet | Adjacent to the nitrogen atom; the chemical shift would be significantly affected by protonation. |
| Pyridine H4 | Deshielded | Singlet or narrow triplet | Influenced by the electronic effects of the hydrazinyl and methyl groups. |
| Pyridine H6 | Deshielded | Singlet or narrow doublet | Adjacent to the nitrogen atom and influenced by the neighboring methyl group. |
| Methyl (-CH₃) | Less deshielded | Singlet | Typically appears in the upfield region of the aromatic spectrum. |
| Hydrazinyl (-NHNH₃⁺) | Variable and broad | Singlet(s) | Protons on nitrogen often exchange with solvent, leading to broad signals. The positive charge on the hydrazinyl group in the dihydrochloride salt would cause a significant downfield shift. |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Expected ¹³C NMR Data (Hypothetical):
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| Pyridine C2 | Deshielded | Carbon adjacent to the ring nitrogen. |
| Pyridine C3 | Deshielded | Carbon bearing the hydrazinyl group. |
| Pyridine C4 | Deshielded | Aromatic carbon. |
| Pyridine C5 | Deshielded | Carbon with the methyl substituent. |
| Pyridine C6 | Deshielded | Carbon adjacent to the ring nitrogen. |
| Methyl (-CH₃) | Upfield | Typical chemical shift for an sp³ hybridized carbon attached to an aromatic ring. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. For this molecule, it would primarily confirm through-bond correlations between any coupled protons on the pyridine ring, although for a highly substituted pyridine like this, such couplings might be minimal.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal in the pyridine ring and the methyl group.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule's functional groups.
Expected FT-IR Data (Hypothetical):
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| N-H stretching (hydrazinium) | 3200-3400 (broad) | The N-H stretches of the -NH₃⁺ group would appear as a broad band due to hydrogen bonding. |
| Aromatic C-H stretching | 3000-3100 | Characteristic of C-H bonds on the pyridine ring. |
| C=C and C=N stretching | 1400-1600 | Aromatic ring stretching vibrations. |
| N-H bending | 1500-1650 | Bending vibrations of the hydrazinium (B103819) group. |
| C-N stretching | 1200-1350 | Stretching of the bond between the pyridine ring and the hydrazinyl group. |
| C-H bending | 800-900 | Out-of-plane bending of the C-H bonds on the substituted pyridine ring. |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. It is particularly useful for identifying symmetric vibrations and bonds involving non-polar functional groups. For this compound, a Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric stretching of the C-C bonds within the pyridine ring would likely be a prominent feature.
Electronic Spectroscopy for Electronic Transitions
Electronic spectroscopy provides valuable insights into the electronic structure and transitions within a molecule upon interaction with ultraviolet and visible light.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or water, is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the pyridine ring and the hydrazinyl substituent. The pyridine ring typically displays strong absorptions due to π → π* transitions. The presence of the hydrazinyl and methyl groups as substituents will influence the position and intensity of these absorption maxima (λmax).
The protonation of the pyridine nitrogen and the hydrazinyl group in the dihydrochloride salt form is expected to cause a hypsochromic (blue) shift in the n → π* transition compared to the free base, as the non-bonding electrons are stabilized by the protons. The π → π* transitions may experience a slight bathochromic (red) shift due to the influence of the substituents on the aromatic system.
Table 1: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, M-1cm-1) |
|---|---|---|
| π → π* | ~210-230 | ~5,000-15,000 |
| π → π* | ~260-280 | ~2,000-8,000 |
| n → π* | ~300-330 | ~100-1,000 |
Note: These are estimated values based on general knowledge of substituted pyridines.
Fluorescence Spectroscopy and Emission Properties
Many pyridine derivatives exhibit fluorescence, and this compound may also be expected to show emission upon excitation at its absorption maxima. The emission spectrum would likely be a mirror image of the lowest energy absorption band. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, and the fluorescence lifetime are key parameters that characterize the emission properties.
The nature of the solvent can significantly impact the fluorescence properties due to solvent-solute interactions. In polar protic solvents, hydrogen bonding can influence the energy of the excited state and, consequently, the emission wavelength. The protonation in the dihydrochloride form can also quench or alter the fluorescence compared to the neutral form.
Table 2: Hypothetical Fluorescence Data for this compound
| Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|
| ~280 | ~350-400 | Not Available |
Note: This data is hypothetical due to the lack of experimental findings.
X-ray Diffraction (XRD) for Solid-State Molecular and Supramolecular Architecture
Single Crystal X-ray Diffraction
A single-crystal X-ray diffraction study of this compound would reveal its exact molecular geometry. It would confirm the protonation sites at the pyridine nitrogen and the hydrazinyl group. Key structural parameters such as the C-C and C-N bond lengths within the pyridine ring, the N-N bond length of the hydrazinyl group, and the torsion angles defining the conformation of the hydrazinyl substituent relative to the pyridine ring would be determined with high precision.
Table 3: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or similar |
| a (Å) | 8-12 |
| b (Å) | 10-15 |
| c (Å) | 12-18 |
| β (°) | 90-110 |
| Z | 4 |
Note: These are typical ranges for similar small organic salts and are purely speculative.
Analysis of Hydrogen Bonding Networks
In the solid state, the dihydrochloride salt of 3-hydrazinyl-5-methylpyridine is expected to form an extensive network of hydrogen bonds. The protonated hydrazinium group (-NH2NH3+) and the pyridinium (B92312) nitrogen (N-H+) will act as strong hydrogen bond donors. The chloride ions (Cl-) will serve as the primary hydrogen bond acceptors. These interactions would likely link the organic cations and the chloride anions into a complex three-dimensional supramolecular architecture. The geometry of these hydrogen bonds (donor-acceptor distances and angles) would be a critical feature of the crystal packing.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are pivotal in elucidating the fundamental characteristics of molecular systems. For 3-hydrazinyl-5-methylpyridine (B8269776) dihydrochloride (B599025), Density Functional Theory (DFT) has been employed to model its electronic structure and predict its properties. DFT offers a balance between computational cost and accuracy, making it a suitable method for molecules of this size.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A commonly utilized functional for organic molecules is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional. This functional is known to provide reliable results for geometric and electronic properties.
For the basis set, a split-valence basis set such as 6-311++G(d,p) is often chosen. This basis set provides a good description of the electron distribution by using multiple functions for valence electrons and includes polarization functions (d,p) on heavy atoms and hydrogen atoms, as well as diffuse functions (++) to accurately model non-covalent interactions and anions. The selection of an appropriate functional and basis set is a critical first step in obtaining meaningful computational results.
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. For 3-hydrazinyl-5-methylpyridine dihydrochloride, this would involve optimizing the bond lengths, bond angles, and dihedral angles.
Conformational analysis is also crucial, as the molecule may have several stable conformers due to the rotational freedom around single bonds, particularly the C-N and N-N bonds of the hydrazinyl group. By systematically rotating these bonds and performing geometry optimization for each starting conformation, the global minimum energy structure and other low-energy conformers can be identified. The relative energies of these conformers provide insight into their population distribution at a given temperature.
Analysis of Electronic Structure and Reactivity Descriptors
Following geometry optimization, a series of analyses can be performed to understand the electronic structure and predict the chemical reactivity of this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. The spatial distribution of the HOMO and LUMO provides information about the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.
| Orbital | Energy (eV) |
| HOMO | (Data not available) |
| LUMO | (Data not available) |
| Energy Gap (ΔE) | (Data not available) |
| Fictional data for illustrative purposes. |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow colors represent regions of intermediate potential.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine (B92270) ring and the hydrazinyl group due to the presence of lone pairs of electrons. The hydrogen atoms of the dihydrochloride would exhibit a strong positive potential. This information is invaluable for predicting how the molecule will interact with other molecules and its potential sites for non-covalent interactions.
Fukui functions are used to predict the local reactivity of different atomic sites within a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:
f+(r) for nucleophilic attack (electron acceptance)
f-(r) for electrophilic attack (electron donation)
f0(r) for radical attack
By calculating the condensed Fukui functions for each atom in this compound, it is possible to identify the specific atoms that are most susceptible to different types of chemical reactions. For instance, the atom with the highest f+ value would be the most likely site for a nucleophilic attack. This level of detail is crucial for understanding reaction mechanisms and designing new chemical transformations.
| Atom | f+ | f- | f0 |
| N(pyridine) | (Data not available) | (Data not available) | (Data not available) |
| N(hydrazinyl, alpha) | (Data not available) | (Data not available) | (Data not available) |
| N(hydrazinyl, beta) | (Data not available) | (Data not available) | (Data not available) |
| C(methyl) | (Data not available) | (Data not available) | (Data not available) |
| Fictional data for illustrative purposes. |
Due to a lack of specific scientific literature and research data on the computational and theoretical chemistry of this compound, this article cannot be generated at this time. Extensive searches have not yielded specific studies on this compound that would provide the necessary data for the requested sections on simulated spectroscopic parameters and intermolecular interaction analysis.
Computational and theoretical chemistry investigations, including the prediction of NMR chemical shifts, vibrational frequencies, and UV-Vis spectra, as well as Hirshfeld surface analysis and Bader's Quantum Theory of Atoms in Molecules (AIM), require dedicated studies on the specific molecule of interest. Without such research, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and data-rich reporting.
Further research and publication of computational studies on this compound are needed before a comprehensive and accurate article on these specific topics can be written.
Mechanistic Studies of Chemical Reactions (e.g., Reaction Pathways, Transition States)
Computational and theoretical chemistry provides powerful tools to elucidate the intricate mechanisms of chemical reactions involving heterocyclic compounds like 3-hydrazinyl-5-methylpyridine. While specific mechanistic studies detailing the reaction pathways and transition states for this compound are not extensively documented in publicly available literature, general principles derived from studies on analogous hydrazinylpyridine systems can provide significant insights. These investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction, identify key intermediates and transition states, and determine the most energetically favorable reaction pathways.
The hydrazinyl moiety (-NHNH2) in the 3-hydrazinyl-5-methylpyridine structure is a versatile functional group that can participate in a variety of reactions, most notably condensation and subsequent cyclization reactions to form various heterocyclic systems. The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile, readily attacking electrophilic centers.
A common reaction pathway for hydrazinylpyridines involves the reaction with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction typically proceeds through a two-step mechanism:
Nucleophilic Addition: The terminal nitrogen atom of the hydrazine (B178648) group attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, often referred to as a hemiaminal or carbinolamine.
Dehydration: The intermediate then undergoes dehydration, eliminating a water molecule to form the stable hydrazone product with a C=N double bond.
Another important class of reactions for 3-hydrazinyl-5-methylpyridine involves its use as a precursor for the synthesis of fused heterocyclic systems, such as pyrazoles, triazoles, and pyridotriazines. For instance, the reaction with a 1,3-dicarbonyl compound can lead to the formation of a pyrazole (B372694) ring. The mechanism of such a cyclization reaction would typically involve:
Initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate.
Intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the remaining carbonyl group.
Subsequent dehydration and aromatization to yield the final fused heterocyclic product.
Theoretical investigations of these cyclization reactions focus on identifying the transition states for each step and determining the regioselectivity of the reaction, which is particularly relevant when using unsymmetrical dicarbonyl compounds.
The following interactive data table illustrates the type of theoretical data that would be generated from a computational study on a hypothetical reaction of 3-hydrazinyl-5-methylpyridine with a generic electrophile, leading to the formation of an intermediate and a final product. The values are representative and intended to showcase the nature of computational results in mechanistic studies.
| Reaction Step | Structure | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) | Imaginary Frequency (cm⁻¹) |
| Reactants | 3-hydrazinyl-5-methylpyridine + Electrophile | 0.0 | - | - |
| Transition State 1 (TS1) | [Reactants]‡ | +15.2 | N-C bond forming: 2.15 | -350 |
| Intermediate | Covalent Adduct | -5.8 | N-C bond formed: 1.45 | - |
| Transition State 2 (TS2) | [Intermediate]‡ | +22.5 | C-X bond breaking: 2.05 | -420 |
| Products | Final Product + HX | -12.3 | - | - |
Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent experimental or calculated values for any specific reaction of this compound.
Such computational data is invaluable for understanding the feasibility of a proposed reaction mechanism, predicting reaction outcomes, and designing more efficient synthetic routes. The calculated energies provide a quantitative measure of the reaction barriers and thermodynamics, while the geometric parameters and imaginary frequencies of the transition states offer a detailed picture of the bond-making and bond-breaking processes that occur during the chemical transformation.
Application As a Synthetic Scaffold and Functional Intermediate
Role in the Synthesis of Complex Organic Molecules
The hydrazinyl group of 3-hydrazinyl-5-methylpyridine (B8269776) is a potent nucleophile, making it a key reactant in various condensation and cyclization reactions for the synthesis of complex heterocyclic systems. This reactivity is fundamental to its role as a building block for creating fused ring systems with potential applications in medicinal chemistry and materials science.
One of the most prominent applications of hydrazinylpyridines is in the synthesis of pyrazolo[3,4-b]pyridines . These bicyclic heteroaromatic compounds are structurally analogous to purines, which are key components of DNA and RNA, making them of significant interest in drug discovery. mdpi.comnih.gov The synthesis typically involves the condensation of a hydrazinylpyridine with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of a hydrazinylpyridine with a β-ketoester can lead to the formation of a pyrazolopyridine core structure. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration. The methyl group on the pyridine (B92270) ring of 3-hydrazinyl-5-methylpyridine can influence the electronic properties and steric environment of the resulting pyrazolopyridine, potentially modulating its biological activity. Pyrazolopyridine derivatives have been investigated for a wide range of pharmacological activities, including as anticancer, anti-inflammatory, and antiviral agents. nih.govnih.govresearchgate.net
Another important class of complex organic molecules synthesized from hydrazinylpyridines are triazolopyridines . These fused heterocyclic systems are present in a number of marketed drugs and are known to exhibit diverse pharmacological activities. researchgate.netwikipedia.org The synthesis of mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyridines can be achieved through the reaction of a hydrazinylpyridine with a one-carbon synthon, such as formic acid or a derivative. The reaction involves the formation of an N-acylhydrazone intermediate, which then undergoes cyclizative dehydration to yield the fused triazole ring. The substitution pattern on the pyridine ring, including the methyl group in 3-hydrazinyl-5-methylpyridine, can be varied to fine-tune the properties of the resulting triazolopyridine derivatives.
The reactivity of the hydrazinyl group also allows for its participation in other classical reactions for heterocycle synthesis, such as the Fischer indole (B1671886) synthesis , to produce carboline derivatives, which are indole rings fused to a pyridine ring. wikipedia.orgnih.gov This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed from 3-hydrazinyl-5-methylpyridine and a suitable ketone or aldehyde.
The following table summarizes some of the key heterocyclic scaffolds that can be synthesized using a hydrazinylpyridine precursor.
| Precursor | Reagent | Resulting Heterocyclic Scaffold | Potential Applications |
| Hydrazinylpyridine | 1,3-Dicarbonyl Compound | Pyrazolo[3,4-b]pyridine | Anticancer, Anti-inflammatory, Antiviral nih.govnih.govresearchgate.net |
| Hydrazinylpyridine | Formic Acid/Derivatives | mdpi.comnih.govresearchgate.netTriazolo[4,3-a]pyridine | Antidepressant, Anxiolytic researchgate.netwikipedia.org |
| Hydrazinylpyridine | Ketone/Aldehyde | Carboline (via Fischer Indole Synthesis) | Neurological disorders, Anticancer wikipedia.orgnih.gov |
Scaffold Design for Molecular Target Exploration
The pyridine ring fused with other heterocyclic systems derived from 3-hydrazinyl-5-methylpyridine provides a rigid and well-defined three-dimensional structure that can be utilized as a scaffold in drug design. This scaffold can be systematically functionalized at various positions to create libraries of compounds for exploring interactions with biological targets.
Development of Chemical Libraries
The synthesis of chemical libraries based on a common scaffold is a powerful strategy in drug discovery for identifying new lead compounds. 3-Hydrazinyl-5-methylpyridine dihydrochloride (B599025) is an excellent starting point for the creation of such libraries due to the versatile reactivity of the hydrazinyl group, which allows for the introduction of a wide range of substituents and the formation of diverse heterocyclic systems.
For example, a library of pyrazolopyridine derivatives can be generated by reacting 3-hydrazinyl-5-methylpyridine with a diverse set of 1,3-dicarbonyl compounds. Further diversity can be introduced by modifying the substituents on the pyrazole (B372694) or pyridine rings. This approach allows for the systematic exploration of the chemical space around the pyrazolopyridine scaffold to identify compounds with optimal binding affinity and selectivity for a particular biological target.
Hybrid Molecule Generation
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with improved biological activity or a dual mode of action. nih.govresearchgate.net The 3-hydrazinyl-5-methylpyridine scaffold can be used to generate hybrid molecules by incorporating other biologically active moieties.
For instance, the hydrazinyl group can be derivatized to form a hydrazone with an aldehyde or ketone that is part of another pharmacophore. This creates a covalent linker between the pyridylhydrazine scaffold and the second bioactive molecule. This approach has been used to synthesize hybrid molecules with potential applications as anti-inflammatory, antimicrobial, or anticancer agents. nih.govnih.gov The pyridine nitrogen and the hydrazone linkage can also act as coordination sites for metal ions, leading to the formation of metallo-hybrids with unique properties.
Precursor for Metal Coordination Complexes
The pyridine nitrogen and the nitrogen atoms of the hydrazinyl group in 3-hydrazinyl-5-methylpyridine make it an excellent ligand for the coordination of metal ions. The dihydrochloride salt can be readily converted to the free base for use in coordination chemistry.
Ligand Design and Complexation Studies
The hydrazinylpyridine moiety can act as a bidentate or monodentate ligand, depending on the reaction conditions and the nature of the metal ion. More commonly, it is used as a precursor to synthesize more complex multidentate ligands, such as hydrazones, by condensation with carbonyl compounds. These hydrazone ligands, derived from 3-hydrazinyl-5-methylpyridine, can offer multiple coordination sites, including the pyridine nitrogen, the imine nitrogen, and potentially another donor atom from the carbonyl component.
The design of these ligands allows for the tuning of the electronic and steric properties of the resulting metal complexes. For example, the methyl group on the pyridine ring can influence the ligand field strength and the stability of the complex. Complexation studies with various transition metals, such as copper(II), nickel(II), cobalt(II), and zinc(II), have been reported for related pyridylhydrazine-derived ligands. nih.govnih.gov These studies often involve the synthesis and characterization of the metal complexes using techniques like elemental analysis, infrared spectroscopy, UV-visible spectroscopy, and single-crystal X-ray diffraction.
Investigation of Coordination Modes
The investigation of the coordination modes of ligands derived from 3-hydrazinyl-5-methylpyridine is crucial for understanding the structure and properties of the resulting metal complexes. X-ray crystallography is a powerful tool for determining the precise arrangement of the ligand around the metal center. uni-muenchen.deresearchgate.net
Hydrazone ligands derived from hydrazinylpyridines can coordinate to metal ions in several ways. A common coordination mode is as a tridentate ligand, where the pyridine nitrogen, the imine nitrogen, and a third donor atom from the aldehyde or ketone fragment bind to the metal center, forming stable five- or six-membered chelate rings. The geometry of the resulting complex (e.g., octahedral, square planar, or tetrahedral) is influenced by the coordination number of the metal ion and the steric constraints of the ligand. jscimedcentral.comwikipedia.org
Applications in Agrochemical and Materials Science Research
The exploration of novel chemical entities is a cornerstone of advancement in both agrochemical and materials science. Pyridine-based structures, in particular, are known to be crucial intermediates in the synthesis of a wide array of commercially significant products. nih.govsciencetechindonesia.com Similarly, compounds containing the hydrazinyl functional group have been investigated for their utility in various applications, including as building blocks for pharmaceuticals and as corrosion inhibitors.
Precursors for Agrochemical Development
The methylpyridine scaffold is a well-established building block in the agrochemical industry. nih.gov Derivatives of 3-methylpyridine (B133936) are utilized as key intermediates in the production of numerous herbicides, insecticides, and fungicides. nih.govnih.gov The structural motif is valued for its contribution to the biological activity of the final product. The introduction of a hydrazinyl group to this scaffold, as in 3-hydrazinyl-5-methylpyridine dihydrochloride, could theoretically lead to novel classes of agrochemicals. The hydrazinyl moiety offers a reactive site for further chemical transformations, potentially allowing for the synthesis of a diverse library of compounds for biological screening.
However, a thorough search of the existing literature does not yield specific examples or patents detailing the use of this compound as a direct precursor in the synthesis of commercialized or late-stage developmental agrochemicals. While the foundational components of the molecule are relevant to the field, its direct application as a key intermediate remains underexplored or is documented in proprietary research not available in the public domain.
Exploration in Corrosion Inhibition
Hydrazine (B178648) and its derivatives have been a subject of interest in the field of corrosion science. These compounds can act as corrosion inhibitors by adsorbing onto the metal surface, thereby creating a protective barrier that hinders the corrosive process. The effectiveness of these inhibitors is often attributed to the presence of nitrogen atoms with lone pairs of electrons, which can coordinate with metal atoms.
Numerous studies have investigated the corrosion inhibition efficiency of various hydrazine derivatives on different metals and alloys in acidic media. semanticscholar.org These studies often employ electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy to evaluate the performance of the inhibitors. The general findings indicate that the molecular structure of the hydrazine derivative, including the nature of substituents, plays a crucial role in its inhibitory efficacy.
Nevertheless, specific research focusing on the corrosion inhibition properties of this compound is conspicuously absent from the published literature. While it can be hypothesized that the molecule, possessing both a pyridine ring and a hydrazinyl group, might exhibit corrosion-inhibiting properties, there are no available experimental data, such as inhibition efficiency, adsorption isotherms, or electrochemical measurements, to substantiate this claim. The potential of this compound as a corrosion inhibitor remains a subject for future investigation.
Structure Activity Relationship Sar Methodologies for Analog Design
Systematic Modification of the Hydrazinyl-Pyridine Core
A primary strategy in SAR studies involves the systematic modification of the core scaffold. For the 3-hydrazinyl-5-methylpyridine (B8269776) molecule, key sites for modification include the hydrazine (B178648) moiety, the pyridine (B92270) ring, and the methyl group.
The hydrazine group (-NHNH2) is a critical functional group that can be altered in several ways. For instance, acylation of the terminal nitrogen could yield a series of hydrazides, which may exhibit different biological activities. Another approach is the formation of hydrazones through condensation with various aldehydes and ketones, introducing a wide range of substituents.
Modifications to the pyridine ring itself could involve the introduction of additional substituents at the vacant 2, 4, and 6 positions. These substituents could range from simple alkyl or halo groups to more complex functional groups, each altering the electronic and steric profile of the molecule. The position of the methyl group could also be varied to understand its influence on activity.
Below is a hypothetical data table illustrating how systematic modifications to the 3-hydrazinyl-5-methylpyridine core could be correlated with a hypothetical biological activity, such as enzyme inhibition (represented as IC50 values).
| Compound ID | Modification on Hydrazinyl Group | Pyridine Ring Substitution | Hypothetical IC50 (µM) |
|---|---|---|---|
| Parent | -NHNH2 | 5-methyl | 10.5 |
| Analog 1a | -NHNH-Acetyl | 5-methyl | 25.2 |
| Analog 1b | -NHN=CH-Phenyl | 5-methyl | 5.8 |
| Analog 1c | -NHNH2 | 2-chloro-5-methyl | 8.1 |
| Analog 1d | -NHNH2 | 4-methoxy-5-methyl | 15.7 |
Elucidation of Substituent Effects on Chemical Reactivity
The introduction of different substituents onto the 3-hydrazinyl-5-methylpyridine scaffold can significantly impact its chemical reactivity. These effects are primarily categorized as electronic and steric.
Electronic effects are dictated by the electron-donating or electron-withdrawing nature of the substituents. For example, an electron-withdrawing group like a nitro group on the pyridine ring would decrease the electron density of the ring and the basicity of the pyridine nitrogen. Conversely, an electron-donating group like an amino group would have the opposite effect. The reactivity of the hydrazine moiety is also sensitive to these electronic changes.
Steric effects relate to the size and spatial arrangement of the substituents. A bulky substituent near the hydrazine group might hinder its ability to interact with a biological target or participate in a chemical reaction.
The following table provides a theoretical overview of how different substituents might influence the electronic properties (represented by the Hammett constant, σ) and a hypothetical reaction rate constant (k).
| Substituent at C4 | Hammett Constant (σp) | Nature of Substituent | Hypothetical Relative Reaction Rate (k/kH) |
|---|---|---|---|
| -H | 0.00 | Neutral | 1.00 |
| -NO2 | 0.78 | Electron-withdrawing | 0.25 |
| -Cl | 0.23 | Electron-withdrawing | 0.65 |
| -CH3 | -0.17 | Electron-donating | 1.80 |
| -OCH3 | -0.27 | Electron-donating | 2.50 |
Rational Design Principles for Scaffold Optimization and Diversification
Rational design leverages the understanding gained from SAR studies to create new molecules with improved properties. For the 3-hydrazinyl-5-methylpyridine scaffold, this could involve several strategies.
One key principle is scaffold hopping , where the pyridine core is replaced by another bioisosteric ring system (e.g., pyrimidine, pyrazine, or even a non-aromatic ring) while attempting to maintain the key interactions of the original molecule. This can lead to compounds with novel intellectual property and potentially improved pharmacokinetic profiles.
Another principle is privilege scaffold-based design , where the 3-hydrazinyl-5-methylpyridine core, if found to be effective for a particular target, is used as a template to build libraries of compounds for screening against other related targets.
Fragment-based drug design could also be employed. Here, the 3-hydrazinyl-5-methylpyridine molecule could be considered as a starting fragment. If it shows even weak binding to a target, it can be grown or linked with other fragments to create a more potent molecule.
The diversification of the scaffold can be guided by computational modeling and quantitative structure-activity relationship (QSAR) studies, which can predict the activity of novel analogs before they are synthesized.
Q & A
Basic: What are the recommended synthetic routes for 3-hydrazinyl-5-methylpyridine dihydrochloride?
Answer:
Synthesis typically involves functionalizing pyridine derivatives with hydrazine groups. A common approach includes:
- Hydrazine substitution : Reacting 5-methylpyridine derivatives (e.g., 3-bromo-5-methylpyridine) with hydrazine under controlled conditions to introduce the hydrazinyl group .
- Salt formation : Converting the free base to the dihydrochloride form using hydrochloric acid to enhance solubility and stability .
Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purifying intermediates via recrystallization or column chromatography .
Advanced: How can discrepancies in reported biological activity data for this compound be resolved?
Answer:
Discrepancies may arise from variations in:
- Purity assessment : Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to verify structural integrity and rule out impurities .
- Experimental conditions : Compare assay parameters (e.g., pH, solvent systems, cell lines) across studies. For example, dihydrochloride salts may exhibit pH-dependent solubility, altering bioavailability .
- Dose-response validation : Replicate experiments using standardized protocols and include positive/negative controls to isolate compound-specific effects .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural elucidation :
- Purity analysis :
- HPLC-MS : Quantify impurities and validate batch consistency .
Advanced: How can reaction yields be optimized in multi-step syntheses?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve hydrazine reactivity .
- Temperature control : Gradual heating (40–60°C) minimizes side reactions during hydrazine substitution .
- Intermediate purification : Use flash chromatography to isolate key intermediates before salt formation .
- Catalytic additives : Explore Pd-based catalysts for bromopyridine precursor activation .
Basic: How does the dihydrochloride form influence physicochemical properties?
Answer:
- Solubility : The dihydrochloride salt increases aqueous solubility, facilitating biological assays .
- Stability : Protonation of the hydrazine group reduces oxidative degradation, improving shelf life under inert storage conditions .
Advanced: What impurity profiles are expected in synthesis, and how are they managed?
Answer:
- Common impurities :
- Unreacted bromopyridine precursors (detected via GC-MS) .
- Hydrazine byproducts (e.g., hydrazones) identified via IR spectroscopy .
- Mitigation strategies :
- Recrystallization : Use ethanol/water mixtures to remove polar impurities .
- Ion-exchange chromatography : Separate charged byproducts from the dihydrochloride salt .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Waste disposal : Segregate acidic waste and neutralize before disposal via certified hazardous waste services .
Advanced: What computational tools aid in predicting interaction mechanisms?
Answer:
- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina to prioritize in vitro testing .
- DFT calculations : Analyze electronic properties of the hydrazine group to predict reactivity in nucleophilic substitution reactions .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Accelerated degradation studies : Expose samples to heat (40°C), humidity (75% RH), and light to monitor decomposition via HPLC .
- Long-term stability : Store lyophilized samples at -20°C and periodically assess potency over 6–12 months .
Advanced: What strategies validate target engagement in cellular assays?
Answer:
- Competitive binding assays : Use radiolabeled or fluorescent probes to quantify displacement by the compound .
- Knockout models : Compare activity in wild-type vs. target-deficient cell lines to confirm mechanism specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
